N-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine backbone substituted with a 2,4-dioxo-1,3-thiazolidine moiety and a benzodioxol-5-yl carboxamide group. The pyrrolidine ring’s puckering conformation, analyzed via Cremer-Pople coordinates, may influence its binding affinity and stereoelectronic properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c19-13-7-24-15(21)18(13)10-3-4-17(6-10)14(20)16-9-1-2-11-12(5-9)23-8-22-11/h1-2,5,10H,3-4,6-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIISPLKYSZUEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiazolidine intermediates, followed by their coupling with a pyrrolidine derivative under specific conditions such as the presence of a coupling agent and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the carbonyl groups in the thiazolidine ring.
Substitution: Substitution reactions might occur at various positions on the benzodioxole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In industry, it might find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table summarizes key structural differences between the target compound and analogs identified in the provided evidence:
Key Observations
Benzodioxol-Containing Analogs :
- The target compound and D-19 share the benzodioxol group, which may enhance membrane permeability and resistance to oxidative metabolism . However, D-19’s pyrrole core and pyridinylmethyl substituent suggest divergent binding targets compared to the target’s pyrrolidine-thiazolidinedione framework.
Pyrrolidine vs. Pyrrole :
- The pyrrolidine ring in the target compound allows for puckering (quantified via Cremer-Pople coordinates ), which may enable conformational adaptability in binding pockets. In contrast, D-19’s planar pyrrole ring likely restricts flexibility, favoring interactions with flat enzymatic active sites.
Thiazolidinedione vs. Trifluoroethyl/Morpholine: The thiazolidinedione group in the target compound is a known pharmacophore for PPAR-γ agonists (e.g., pioglitazone). The patent compound’s trifluoroethyl and morpholinopyridine groups, however, suggest a focus on kinase inhibition or fluorinated metabolic stability .
Synthetic and Crystallographic Considerations: The synthesis and structural validation of such compounds likely employ SHELX programs (e.g., SHELXL for refinement), as noted in crystallographic literature .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 487.47 g/mol. The structure features a benzodioxole moiety linked to a thiazolidinone and a pyrrolidine ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H21N3O7 |
| Molecular Weight | 487.47 g/mol |
| LogP | 4.170 |
| Polar Surface Area | 72.832 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazolidinone and pyrrolidine structures. For instance, derivatives of thiazolidinone have shown promising results against various cancer cell lines. In vitro assays demonstrated that modifications to the thiazolidinone structure can enhance cytotoxic effects against cancer cells such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells.
Case Study:
In a study evaluating the anticancer activity of related compounds, it was found that certain derivatives significantly reduced cell viability in A549 cells by up to 63% at specific concentrations (p < 0.05) compared to untreated controls . This suggests that the thiazolidinone component may play a crucial role in mediating these effects.
Antidiabetic Activity
Thiazolidinones are also recognized for their antidiabetic properties. The compound under discussion may exhibit similar effects by enhancing insulin sensitivity or modulating glucose metabolism. Research indicates that thiazolidinone derivatives can activate peroxisome proliferator-activated receptors (PPARs), which are critical in glucose and lipid metabolism .
Research Findings:
A study focusing on thiazolidinones reported that specific modifications led to significant improvements in glucose uptake in vitro, indicating potential for diabetes management .
Antioxidant Properties
The antioxidant activity of compounds similar to this compound has been explored through various assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals.
Findings:
One study reported that thiazolidinone derivatives exhibited notable antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
